molecular formula C26H42N2O4 B554382 Z-Leu-OH DCHA CAS No. 53363-87-4

Z-Leu-OH DCHA

Cat. No. B554382
CAS RN: 53363-87-4
M. Wt: 446.6 g/mol
InChI Key: FOULZFSGIVQTHX-YDALLXLXSA-N
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Description

Z-Leu-OH DCHA is a derivative of the amino acid leucine . It is used in the field of peptide synthesis .


Molecular Structure Analysis

The molecular formula of Z-Leu-OH DCHA is C26H42N2O4 . The molecular weight is 446.6 . Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

Z-Leu-OH DCHA has a molecular weight of 446.623 . The boiling point is 442.8ºC at 760 mmHg . The exact density is not available, but it is approximately 1.2±0.1 g/cm3 . The flash point is 221.6±26.8 °C .

Scientific Research Applications

“Z-Leu-OH DCHA” is a derivative of the amino acid leucine . While specific applications are not detailed in the sources I have access to, it’s mentioned that amino acids and their derivatives, like “Z-Leu-OH DCHA”, have been commercially used as ergogenic supplements . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These properties suggest that “Z-Leu-OH DCHA” could potentially be used in fields related to sports science, nutrition, and physiology.

As mentioned earlier, amino acids and their derivatives, like “Z-Leu-OH DCHA”, have been commercially used as ergogenic supplements . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These properties suggest that “Z-Leu-OH DCHA” could potentially be used in fields related to sports science, nutrition, and physiology.

Safety And Hazards

Z-Leu-OH DCHA may be harmful if inhaled or swallowed. It may cause respiratory tract irritation. It may also be harmful if absorbed through the skin and may cause skin irritation .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOULZFSGIVQTHX-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-OH.DCHA

CAS RN

53363-87-4
Record name L-Leucine, N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53363-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(benzyloxycarbonyl)-L-leucine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Nakata, M Takahashi, M Nakatani… - Bioscience …, 1995 - Taylor & Francis
The role of the acidic fragment (Asp-Glu-Glu) in delicious peptides was investigated in detail by using the Na + or K + salts of acidic oligopeptides so that amount of Na + or K + intake of …
Number of citations: 50 www.tandfonline.com
SS\={o} fuku, A Yoshida, H Baba… - Bulletin of the Chemical …, 1977 - journal.csj.jp
… 15 g, 10 mmol) and Z-Leu-OH- DCHA") (4.48 g, 10 mmol) in CHCl, (50 ml) at 2–3 C in an ice-salt bath."? The reaction mixture was stirred at this temperature for 3 h and then at room …
Number of citations: 4 www.journal.csj.jp
M WAKIMASU, C KITADA, M FUJINO - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… -Leu-Lys(Boc)-Trp-Asp(OBu‘)—Asn-G1n-0But [Ie] Compound ld (2.30 g) was hydrogenated and the resulting free base was coupled with ZALeuAOH prepared from Z—Leu»OH« DCHA …
Number of citations: 5 www.jstage.jst.go.jp
S Lee, R Ohkawa, N Izumiya - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… To a solution of Z-Leu-OHDCHA") (6.69 g, 15 mmol) and HD-Ala-OEt.HCl (1.96 g, 15 mmol)*9 in chloroform (100 ml) was added DCC (3.09 g, 15 mmol) at 0C. The mixture was stirred …
Number of citations: 11 www.journal.csj.jp
M Ueki, T Saito, J Sasaya, S Ikeda… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… (C) To a solution of Z-Leu-OH - DCHA (147.4 mg, 0.33 mmol) in chloroform (1.0 ml) was added Mpt-Cl (42.4 mg, 0.33 mmol) in chloroform (1.0 ml) and the mixture stirred at room …
Number of citations: 7 www.journal.csj.jp
S Matsuura, M Waki, N Izumiya - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
… This was prepared from ZLeu-OH-DCHA (21.8 g) and I (17.8 g) with DCC (10 g) in the same way as for Z-Leu-D-Phe-OBzl."? Yield, 18.0 g (84%); mp 106–107C; [x]:* –7.8 (c 1, methanol)…
Number of citations: 8 www.journal.csj.jp

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